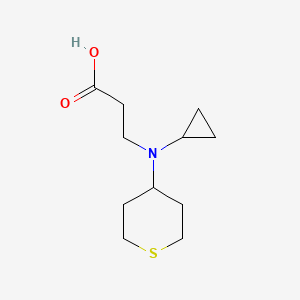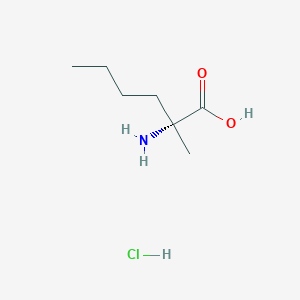
(R)-2-Amino-2-methylhexanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-methylhexanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical and industrial applications. The compound is characterized by the presence of an amino group, a methyl group, and a hydrochloride salt, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylhexanoic acid hydrochloride typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid derivatives like ®-2-Amino-2-methylhexanoic acid hydrochloride often involves large-scale esterification processes. These processes utilize reagents such as thionyl chloride, sulfuric acid, and ion-exchange resins to achieve high efficiency and purity .
化学反応の分析
Types of Reactions
®-2-Amino-2-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia and primary amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
®-2-Amino-2-methylhexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of ®-2-Amino-2-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and the regulation of metabolic pathways .
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-methylhexanoic acid hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
2-Amino-2-methylpentanoic acid hydrochloride: A similar compound with a shorter carbon chain.
2-Amino-2-methylbutanoic acid hydrochloride: Another related compound with an even shorter carbon chain
Uniqueness
®-2-Amino-2-methylhexanoic acid hydrochloride is unique due to its specific chiral configuration, which can influence its biological activity and interactions with enzymes. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers and other similar compounds .
特性
CAS番号 |
73473-41-3 |
|---|---|
分子式 |
C7H16ClNO2 |
分子量 |
181.66 g/mol |
IUPAC名 |
(2R)-2-amino-2-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5-7(2,8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H/t7-;/m1./s1 |
InChIキー |
DJYRKWUMFWVEQP-OGFXRTJISA-N |
異性体SMILES |
CCCC[C@](C)(C(=O)O)N.Cl |
正規SMILES |
CCCCC(C)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


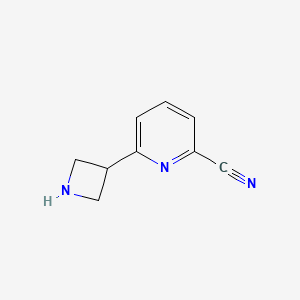
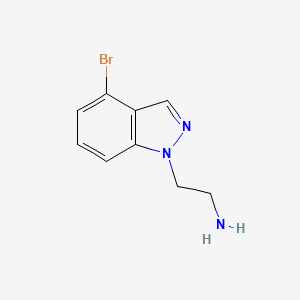

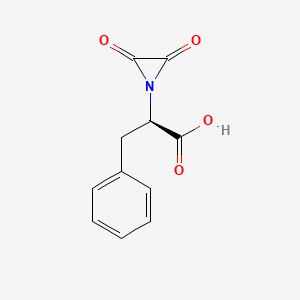
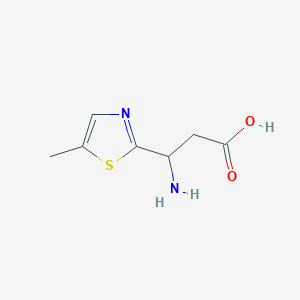

![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B13324781.png)
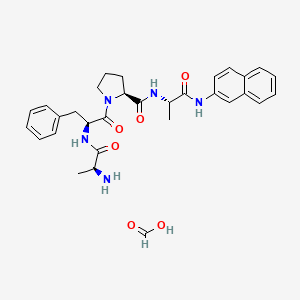



![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)

